N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-5-9(2)11(6-8)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSUTRDVOKALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dimethylphenylamine with thioamide and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final step involves the acetylation of the thiazole derivative to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)acetamide
- N-(2,5-dimethylphenyl)acetamide
- Thiazole derivatives with different substituents
Uniqueness
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of the 2,5-dimethylphenyl group and the thiazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the thiazole ring, in particular, contributes to its potential as a versatile building block in synthetic chemistry and its promising biological properties.
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in the scientific community due to its diverse biological activities. This compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, and a 2,5-dimethylphenyl group attached to an acetamide moiety. The unique structural features of this compound contribute to its potential applications in various fields such as medicine and agriculture.
Overview of Biological Activities
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are some key findings regarding its biological properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis, leading to cell death.
- Antifungal Properties : Preliminary investigations indicate that this compound also demonstrates antifungal activity against various strains of fungi, including drug-resistant Candida species .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects against several cancer cell lines, including Caco-2 and A549 cells. The compound's IC50 values suggest significant potency in reducing cell viability compared to standard chemotherapeutic agents like doxorubicin .
The mechanism of action of this compound involves interactions with specific molecular targets within cells:
- Enzyme Inhibition : The thiazole ring can bind to the active sites of various enzymes involved in critical biological processes. For instance, it may inhibit kinases that are crucial for cancer cell growth and survival.
- Receptor Modulation : The acetamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to receptors involved in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
